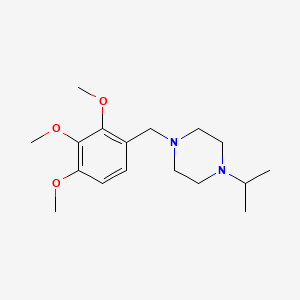![molecular formula C15H19N3OS B5887377 N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide](/img/structure/B5887377.png)
N-{5-[(diethylamino)methyl]-1,3-thiazol-2-yl}benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Synthesis of thiazolyl benzamide derivatives involves cyclization reactions, often facilitated by conditions favoring the formation of the thiazole ring and subsequent attachment of the benzamide group. For instance, ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate was synthesized through cyclization of thioamide with chloroacetoacetate, showcasing a typical pathway for crafting thiazole cores with attached functionalities (Tang Li-jua, 2015). This method reflects the broader strategies employed in synthesizing N-substituted benzamide derivatives, where cyclization plays a crucial role.
Molecular Structure Analysis
The molecular structure of thiazolyl benzamide derivatives is characterized by the presence of a thiazole ring linked to a benzamide moiety. The arrangement of these groups and their substituents can significantly influence the compound's properties. For example, the crystal structure analysis of related compounds reveals interactions such as π-π stacking and hydrogen bonding, which contribute to their stability and reactivity. Specifically, a study on N-(thiazol-2-yl)benzamide derivatives highlighted how methyl functionality and S⋯O interaction influence gelation behavior, indicating the importance of non-covalent interactions in their molecular assembly (P. Yadav & Amar Ballabh, 2020).
Chemical Reactions and Properties
Thiazolyl benzamides participate in various chemical reactions, often leveraging their reactive sites for further functionalization or participating in interactions based on their structural features. The chemical properties are dictated by the thiazole and benzamide functionalities, making these compounds candidates for nucleophilic substitution reactions, condensation with aldehydes, or cyclization reactions to form more complex structures. For instance, microwave-assisted synthesis has been employed to create N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamide derivatives, demonstrating the compounds' versatility and reactivity under different conditions (Shailee V. Tiwari et al., 2017).
作用機序
Safety and Hazards
生化学分析
Biochemical Properties
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, thiazole derivatives, including N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide, have been shown to exhibit antimicrobial activity by interacting with bacterial enzymes and proteins, disrupting their normal function . Additionally, this compound may interact with proteins involved in cell signaling pathways, thereby influencing cellular responses to external stimuli .
Cellular Effects
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide has notable effects on various cell types and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, thiazole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, leading to potential anticancer effects . Furthermore, this compound may alter cellular metabolism by interacting with metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
The molecular mechanism of action of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide involves several key interactions at the molecular level. This compound can bind to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, thiazole derivatives have been shown to inhibit certain bacterial enzymes, thereby exerting antimicrobial effects . Additionally, N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that thiazole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to this compound in in vitro or in vivo studies may result in changes in cellular function, such as altered gene expression or metabolic activity .
Dosage Effects in Animal Models
The effects of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as antimicrobial or anticancer activity. At higher doses, it may cause toxic or adverse effects, including cytotoxicity or organ damage . Studies have shown that there may be a threshold dose beyond which the compound’s adverse effects outweigh its benefits .
Metabolic Pathways
N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For example, thiazole derivatives can be metabolized by liver enzymes, leading to the formation of metabolites that may have different biological activities . This compound may also affect the levels of certain metabolites within the cell, thereby influencing overall metabolic flux .
Transport and Distribution
The transport and distribution of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide within cells and tissues involve specific transporters and binding proteins. This compound may be transported across cell membranes by active or passive transport mechanisms . Once inside the cell, it can interact with binding proteins that influence its localization and accumulation within specific cellular compartments .
Subcellular Localization
The subcellular localization of N-(5-((diethylamino)methyl)thiazol-2-yl)benzamide can affect its activity and function. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression . Alternatively, it may accumulate in the cytoplasm, where it can interact with metabolic enzymes and affect cellular metabolism .
特性
IUPAC Name |
N-[5-(diethylaminomethyl)-1,3-thiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-3-18(4-2)11-13-10-16-15(20-13)17-14(19)12-8-6-5-7-9-12/h5-10H,3-4,11H2,1-2H3,(H,16,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUZQZIUZIDLHL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=CN=C(S1)NC(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(3,5-dimethyl-1H-pyrazol-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5887294.png)



![N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-(2-thienylthio)acetamide](/img/structure/B5887319.png)



![2-[(4-hydroxy-2-pyrimidinyl)thio]-N-(4-methylphenyl)acetamide](/img/structure/B5887362.png)

![N-{5-[(4-bromophenoxy)methyl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B5887392.png)
![1-(3-phenylpropyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B5887396.png)

![4-chloro-2-[5-(2-methylphenyl)-1H-pyrazol-3-yl]phenol](/img/structure/B5887401.png)